molecular formula C12H14ClF3N2O B1393179 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 1240565-36-9

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B1393179
CAS No.: 1240565-36-9
M. Wt: 294.7 g/mol
InChI Key: CORFEAHPQZDQBT-UHFFFAOYSA-N
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Description

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine is a versatile chemical building block designed for medicinal chemistry and drug discovery research. The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds, valued for its significant impact on the physicochemical properties of final molecules, its structural and conformational characteristics, and its synthetic handleability . The structure incorporates a phenyl ring disubstituted with chloro and trifluoromethoxy groups, motifs commonly associated with enhanced metabolic stability and membrane permeability in candidate molecules. Primary Research Applications: This compound serves as a critical synthon in the synthesis of more complex molecules for pharmacological evaluation. Piperazine derivatives are prevalent in a wide spectrum of FDA-approved pharmaceuticals, including kinase inhibitors (e.g., Palbociclib, Ribociclib), receptor modulators, and antiviral agents . Researchers can utilize the secondary amine of the piperazine ring for further functionalization via common synthetic transformations such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and amide bond formation to create diverse compound libraries . Handling and Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16/h1-2,7,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFEAHPQZDQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. The compound has been studied for its efficacy against various cancer types, including prostate and cervical cancers. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Autotaxin Inhibition : A notable application of this compound is in the inhibition of autotaxin, an enzyme implicated in cancer metastasis and fibrosis. The inhibition of autotaxin can potentially lead to decreased tumor growth and spread, making this compound a candidate for further development as an anticancer agent .
  • Neurological Research : Piperazine derivatives are also known for their neuroactive properties. This compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia .

Pharmacological Studies

  • Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic effects .
  • Toxicological Profile : Initial assessments suggest that while the compound exhibits promising biological activity, it also requires thorough evaluation of its safety profile. Some studies indicate potential skin irritation upon exposure, highlighting the need for careful handling in laboratory settings .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of prostate cancer cell lines.
Study 2Autotaxin InhibitionShowed potential to reduce tumor growth in xenograft models.
Study 3Neurological EffectsIndicated modulation of serotonin pathways, suggesting antidepressant properties.

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Substitutional Differences

Key analogs and their substituents include:

Compound Name Substituent(s) on Aromatic Ring Key Structural Features
Target Compound 3-Cl, 4-CF3O Dual electron-withdrawing groups
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Single chloro substitution
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 Single trifluoromethyl substitution
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-OCH2O Methylenedioxy ring
1-(4-Methoxyphenyl)piperazine 4-OCH3 Electron-donating methoxy group

Key Observations :

  • Substitution at the 4-position (e.g., 4-CF3O vs. 4-OCH3) significantly impacts electronic properties, influencing interactions with serotonin (5-HT) receptors .

Pharmacological Activities

Serotonin Receptor Interactions

Piperazines are known modulators of 5-HT receptors, with substituents dictating subtype selectivity:

  • mCPP : Acts as a 5-HT1B/2C agonist, reducing food intake in rats and showing hypophagic effects .
  • TFMPP : Primarily a 5-HT1B/2A agonist, with variable effects on sympathetic nerve discharge (SND) and appetite suppression .

Contrasting Effects :

  • In cats, TFMPP and mCPP inconsistently altered SND (increased or decreased), suggesting substituent-dependent modulation of sympathetic pathways .
Antitumor Potential
  • BAY 87-2243 : A piperazine-based hypoxia-inducible factor inhibitor with a 4-(trifluoromethoxy)phenyl group, demonstrating the therapeutic relevance of trifluoromethoxy substitutions in oncology .
  • Target Compound : Co-crystallization with taspase-1 (a protease linked to cancer) suggests a role in disrupting protein-ligand interactions, though in vivo efficacy remains unverified .
Antibacterial Activity
  • N-Benzylpiperazines : Derivatives with electron-withdrawing groups (e.g., chloro) exhibit enhanced antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis .

Biological Activity

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS Number: 1240565-36-9) is a synthetic compound with a molecular formula of C12H14ClF3N2O. Its unique structural features, including a piperazine ring and a trifluoromethoxy group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C12H14ClF3N2O c13 10 7 9 8 18 5 3 17 4 6 18 1 2 11 10 19 12 14 15 16 h1 2 7 17H 3 6 8H2\text{InChI InChI 1S C12H14ClF3N2O c13 10 7 9 8 18 5 3 17 4 6 18 1 2 11 10 19 12 14 15 16 h1 2 7 17H 3 6 8H2}

Key Properties:

PropertyValue
Molecular Weight294.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with proteins. The piperazine moiety facilitates hydrogen bonding and ionic interactions with biological targets, influencing several biochemical pathways.

Antimicrobial Properties

Research has indicated that piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain piperazine compounds can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural similarities to other active piperazines suggest potential antimicrobial effects that merit further exploration .

Anticancer Activity

There is growing interest in the anticancer properties of piperazine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A study highlighted that the introduction of trifluoromethyl groups can enhance the cytotoxicity of certain piperazine-based anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. Some studies have indicated that they may exhibit activity at dopamine receptors, which could be relevant for treating neuropsychiatric disorders. Specifically, compounds similar to this compound have been analyzed for their agonistic effects on dopamine receptors .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticonvulsant Activity : A study on piperazine derivatives reported significant anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy .
  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .
  • Structure–Activity Relationship (SAR) : Research into SAR has demonstrated that modifications to the piperazine core can significantly affect biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish receptor binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, leveraging the reactivity of the piperazine core. For example, coupling 3-chloro-4-(trifluoromethoxy)benzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures high purity. Purity validation employs HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming the piperazine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Mass spectrometry (HRMS) provides exact mass verification, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological assays are recommended for initial pharmacological profiling?

  • Methodological Answer : Begin with in vitro receptor binding assays (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurological targets . Cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells establishes baseline safety. Functional assays, such as calcium flux or cAMP modulation, can elucidate mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications influence biological activity and toxicity profiles?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances lipophilicity and metabolic stability but may increase cytotoxicity. For instance, beta-cyclodextrin inclusion complexes reduce toxicity but can attenuate activity, requiring balance in design . Comparative SAR studies using analogs with halogens or methoxy substitutions reveal trends in potency and selectivity .

Q. How can computational methods predict receptor interactions and guide synthesis?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to targets like 5-HT₇ receptors. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Asp162 in 5-HT₇R) . QSAR models prioritize substituents with favorable pharmacokinetic properties (e.g., logP < 3) .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Answer : Address bioavailability issues via formulation optimization (e.g., PEGylation or liposomal encapsulation). Pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models identify metabolic bottlenecks. For example, low oral bioavailability may necessitate prodrug strategies .

Q. What challenges arise in optimizing bioavailability, and how are they mitigated?

  • Methodological Answer : Poor solubility (common with trifluoromethoxy groups) is tackled via co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsions. Permeability enhancement uses P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 assays. Metabolic stability is assessed via liver microsome assays to guide structural tweaks (e.g., replacing labile esters) .

Q. How does the trifluoromethoxy group impact target selectivity and off-target effects?

  • Methodological Answer : The trifluoromethoxy group’s electronegativity and steric bulk enhance selectivity for hydrophobic binding pockets (e.g., 5-HT₂A over 5-HT₁A). Off-target profiling via kinase panels (e.g., Eurofins Cerep) identifies unintended interactions. Fluorine-18 labeling enables PET imaging to track in vivo distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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